molecular formula C10H16N4S B10943576 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-prop-2-en-1-ylthiourea

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-prop-2-en-1-ylthiourea

Cat. No.: B10943576
M. Wt: 224.33 g/mol
InChI Key: ISEHWBBBTSANJN-UHFFFAOYSA-N
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Description

N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an allyl group, an ethyl-substituted pyrazole ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA typically involves the reaction of allyl isothiocyanate with 1-ethyl-3-pyrazolylmethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The allyl and pyrazole groups can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-N’-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA
  • N-ALLYL-N’-[(1-ETHYL-1H-IMIDAZOL-3-YL)METHYL]THIOUREA
  • N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]THIOUREA

Uniqueness

N-ALLYL-N’-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]THIOUREA is unique due to the specific substitution pattern on the pyrazole ring and the presence of the allyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H16N4S

Molecular Weight

224.33 g/mol

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C10H16N4S/c1-3-6-11-10(15)12-8-9-5-7-14(4-2)13-9/h3,5,7H,1,4,6,8H2,2H3,(H2,11,12,15)

InChI Key

ISEHWBBBTSANJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC(=S)NCC=C

Origin of Product

United States

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